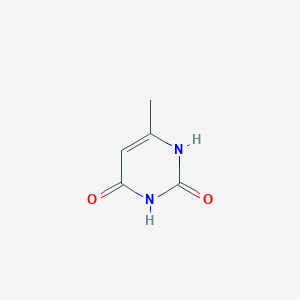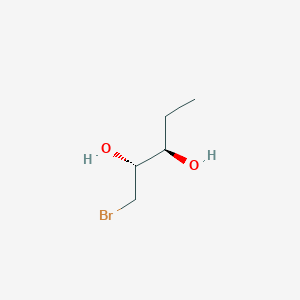
(2R,3R)-1-Bromopentane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-1-Bromopentane-2,3-diol is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is also known as erythro-1-bromo-2,3-pentanediol and is a chiral molecule with two stereocenters. It is widely used as a building block in organic synthesis and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (2R,3R)-1-Bromopentane-2,3-diol is not completely understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the bromine and hydroxyl groups.
Efectos Bioquímicos Y Fisiológicos
(2R,3R)-1-Bromopentane-2,3-diol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including E. coli and S. aureus. It has also been found to exhibit antifungal activity against various fungi, including C. albicans. In addition, it has been shown to exhibit antitumor activity in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R,3R)-1-Bromopentane-2,3-diol in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis. However, one limitation is its potential toxicity and the need for proper handling and disposal.
Direcciones Futuras
There are several future directions for research on (2R,3R)-1-Bromopentane-2,3-diol. One area of interest is its potential applications in drug discovery and development. It has been found to exhibit various pharmacological activities and may serve as a lead compound for the development of new drugs. Another area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand its mechanism of action and potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of (2R,3R)-1-Bromopentane-2,3-diol can be achieved through a variety of methods. One common method is the reaction of 1,2-epoxy-3-bromopropane with water in the presence of a strong acid catalyst. Another method involves the reaction of 1,2-dibromo-3-chloropropane with sodium hydroxide followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
(2R,3R)-1-Bromopentane-2,3-diol has been extensively studied for its potential applications in various scientific fields. It is commonly used as a building block in organic synthesis and has been found to exhibit various biochemical and physiological effects. It has also been used as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
101221-91-4 |
|---|---|
Nombre del producto |
(2R,3R)-1-Bromopentane-2,3-diol |
Fórmula molecular |
C5H11BrO2 |
Peso molecular |
183.04 g/mol |
Nombre IUPAC |
(2R,3R)-1-bromopentane-2,3-diol |
InChI |
InChI=1S/C5H11BrO2/c1-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1 |
Clave InChI |
GLSCQKMWOKAZAJ-UHNVWZDZSA-N |
SMILES isomérico |
CC[C@H]([C@H](CBr)O)O |
SMILES |
CCC(C(CBr)O)O |
SMILES canónico |
CCC(C(CBr)O)O |
Sinónimos |
[2R,3R,(-)]-1-Bromo-2,3-pentanediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



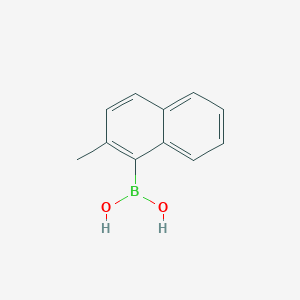
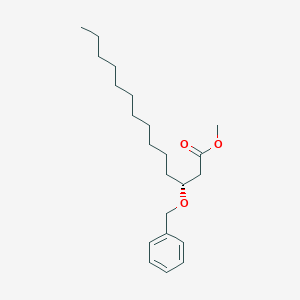
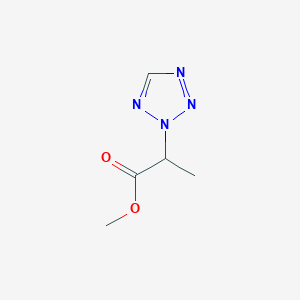
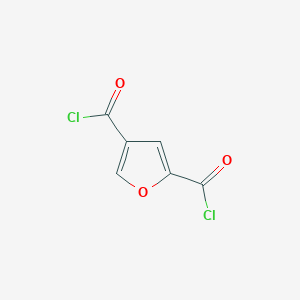
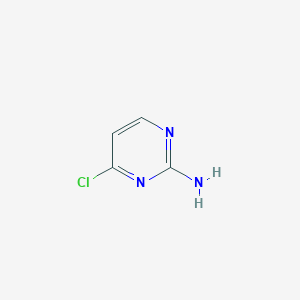
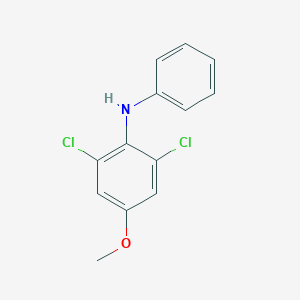
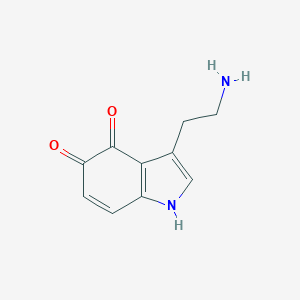
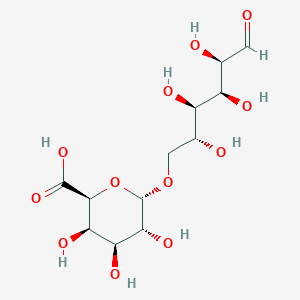
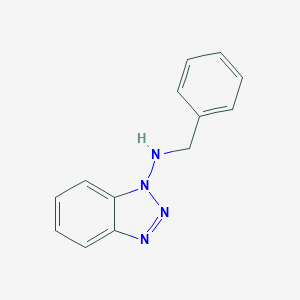
![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)
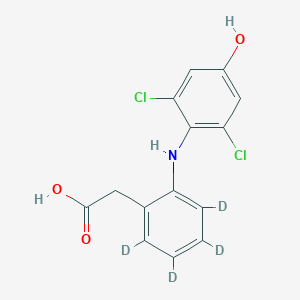
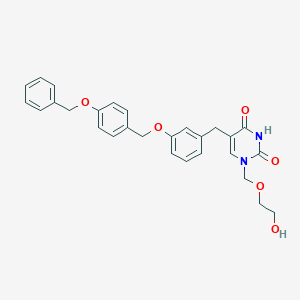
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)
